An In-depth Technical Guide to N-Acetyl-S-benzyl-D-cysteine: Chemical Properties and Structure
An In-depth Technical Guide to N-Acetyl-S-benzyl-D-cysteine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of N-Acetyl-S-benzyl-D-cysteine. The information is curated to support research, discovery, and development activities involving this cysteine derivative.
Chemical Structure and Identification
N-Acetyl-S-benzyl-D-cysteine is a derivative of the amino acid D-cysteine, characterized by an N-acetylation of the amino group and S-benzylation of the thiol group.
Table 1: Structural and Identification Data for N-Acetyl-S-benzyl-D-cysteine and its Isomers
| Identifier | N-Acetyl-S-benzyl-D-cysteine | N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-DL-cysteine |
| IUPAC Name | (2S)-2-acetamido-3-(benzylsulfanyl)propanoic acid | (2R)-2-acetamido-3-(benzylsulfanyl)propanoic acid[1] | 2-acetamido-3-(benzylsulfanyl)propanoic acid |
| Synonyms | - | Benzylmercapturic acid, S-Benzyl-N-acetyl-L-cysteine[1] | DL-Benzylmercapturic Acid |
| Molecular Formula | C₁₂H₁₅NO₃S | C₁₂H₁₅NO₃S[1] | C₁₂H₁₅NO₃S |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | CC(=O)N--INVALID-LINK--C(=O)O[1] | CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
| InChI Key | BJUXDERNWYKSIQ-SFHVURJKSA-N | BJUXDERNWYKSIQ-NSHDSACASA-N[1] | BJUXDERNWYKSIQ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of N-Acetyl-S-benzyl-D-cysteine are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data for N-Acetyl-S-benzyl-cysteine Isomers
| Property | N-Acetyl-S-benzyl-D-cysteine | N-Acetyl-S-benzyl-L-cysteine | N-Acetyl-S-benzyl-DL-cysteine |
| Molecular Weight | 253.32 g/mol | 253.32 g/mol [1] | 253.32 g/mol |
| Melting Point | Not available | 142-144 °C (for a deuterated form)[2] | Not available |
| Solubility | No specific data available. Likely exhibits slight solubility in DMSO and methanol (B129727) based on its L-isomer. | Slightly soluble in DMSO and Methanol (for a deuterated form).[2][3] | Not available |
| pKa (predicted) | Not available | Not available | Not available |
Note: Experimental data for the D-isomer is limited. Properties of the related compound N-acetyl-L-cysteine (NAC) are provided for reference in Table 3.
Table 3: Solubility of N-acetyl-L-cysteine (NAC) in Common Solvents
| Solvent | Solubility |
| Water | 179.5 g/L, 50 mg/mL[4], 100 mg/mL (with heating) |
| PBS (pH 7.2) | ~30 mg/mL[5] |
| Ethanol | ~50 mg/mL[5] |
| DMSO | ~50 mg/mL[5][6], 60 mg/mL[7] |
| Dimethyl formamide | ~50 mg/mL[5] |
Experimental Protocols
General Synthesis Strategy for S-Aryl-Cysteine Derivatives
Caption: General workflow for the synthesis of N-Acetyl-S-benzyl-D-cysteine.
A detailed, adaptable protocol for the N-acetylation of L-cysteine is described in the literature, which could be applied to D-cysteine.[2] The subsequent S-benzylation would proceed via a nucleophilic substitution reaction. Stereochemical integrity at the alpha-carbon is a critical consideration during this process.
Analytical Methodology: HPLC-MS for Mercapturic Acids
The analysis of N-Acetyl-S-benzyl-cysteine isomers can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a common method for the determination of mercapturic acids.
Caption: A typical analytical workflow for the quantification of mercapturic acids.
Key Experimental Parameters (based on methods for S-benzylmercapturic acid):
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Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration.
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Chromatography: Reversed-phase HPLC with a C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.
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Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides high sensitivity and selectivity for detection and quantification.
Biological Context and Potential Signaling Pathways
L-Isomer as a Biomarker
N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (SBMA), is a well-established urinary biomarker for exposure to toluene.
Caption: Metabolic pathway leading to the formation of S-benzylmercapturic acid.
Potential Role of the D-Isomer
The biological role of N-Acetyl-S-benzyl-D-cysteine is not well-defined. However, the metabolism of D-amino acids in mammals is primarily carried out by the flavoenzyme D-amino acid oxidase (DAO).[8] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[8] While DAO is most active towards neutral D-amino acids, its activity on N-acetylated D-amino acids is not extensively documented. One study indicated that N-acetyl-L-cysteine (L-NAC) does not affect human DAAO activity.[3] In some organisms like yeast, N-acetylation of D-amino acids by D-amino acid-N-acetyltransferase serves as a detoxification mechanism.[9]
Inferred Signaling Effects from N-acetyl-L-cysteine (NAC)
N-acetyl-L-cysteine (NAC) is a widely studied antioxidant and precursor to glutathione (GSH). Its effects on cellular signaling are extensive and may provide insights into the potential activities of its derivatives. NAC has been shown to impact several key signaling pathways:
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Redox Signaling: By replenishing intracellular GSH, NAC directly influences the cellular redox state, which can modulate the activity of redox-sensitive proteins and transcription factors.
-
Inflammatory Pathways: NAC can inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[10]
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Apoptosis: NAC can modulate apoptosis through the mitochondria-dependent pathway.[11]
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Cell Growth and Proliferation: NAC has been shown to affect pathways such as the RAS-ERK and AKT signaling cascades.[12][13][14]
Caption: Simplified overview of N-acetyl-L-cysteine's influence on key cellular signaling pathways.
It is important to note that the direct applicability of these pathways to N-Acetyl-S-benzyl-D-cysteine requires experimental validation, as the S-benzyl group and the D-configuration may significantly alter its biological activity and metabolic fate.
Conclusion
N-Acetyl-S-benzyl-D-cysteine is a chiral molecule with well-defined structural characteristics. While its physicochemical and biological properties are not as extensively studied as its L-isomer, this guide provides a foundational understanding based on available data and logical inferences from related compounds. Further research is warranted to fully elucidate the specific synthesis protocols, quantitative properties, and unique biological functions of this D-amino acid derivative, which may hold potential for novel applications in drug development and biomedical research.
References
- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bio-gems.com [bio-gems.com]
- 7. Acetylcysteine | NAC | ROS inhibitor | TargetMol [targetmol.com]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The antioxidant, N-acetyl-L-cysteine, affects beta cell oxidative stress, insulin secretion, and intracellular signaling pathways in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
